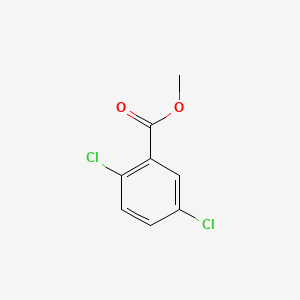

Methyl 2,5-dichlorobenzoate

Description

Significance of Methyl 2,5-dichlorobenzoate (B1240473) in Organic Synthesis and Applied Sciences

Methyl 2,5-dichlorobenzoate, a specific member of the halogenated benzoate (B1203000) ester family, holds notable importance in both organic synthesis and various applied sciences. It is a methyl ester that results from the formal condensation of the carboxy group of 2,5-dichlorobenzoic acid with methanol (B129727). nih.gov This compound is widely utilized as a starting material in the synthesis of more complex molecules. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, it is a key precursor in the preparation of polyphenylenes, which are polymers with applications in materials science. chemicalbook.comlookchem.com

In the realm of applied sciences, this compound has been employed as a plant growth regulator and a fungicide, particularly for the grafting of grapevines. nih.govchemicalbook.comlookchem.com Its role as an antifungal agrochemical highlights its practical utility in agriculture. nih.govlookchem.com Furthermore, it has been used as a starting reagent in the isolation of microorganisms, such as Burkholderia cepacia, that are capable of degrading methyl benzoate and other methyl aromatic esters. chemicalbook.comsigmaaldrich.comsigmaaldrich.comlookchem.com This has significance in environmental and biotechnological applications for the bioremediation of contaminated sites. The compound also serves as an intermediate in the synthesis of various other chemical products, including pharmaceuticals and specialty chemicals. iucr.orgontosight.ai

Historical Context of Substituted Benzoate Ester Research

Research into substituted benzoate esters has a long history, evolving with the broader field of organic chemistry. Early studies focused on the fundamental synthesis and reactivity of these compounds. The esterification of substituted benzoic acids, a classic organic reaction, laid the groundwork for accessing a wide variety of these esters. Over the decades, research has expanded to investigate the influence of different substituents on the chemical and physical properties of the esters.

The study of reaction kinetics, such as the hydrolysis of substituted benzoate esters, has provided valuable insights into reaction mechanisms and the electronic effects of substituents. researchgate.netsemanticscholar.org The development of new catalytic systems has further broadened the scope of reactions involving benzoate esters, enabling more efficient and selective transformations. organic-chemistry.org More recently, research has delved into specialized applications, such as their use in the synthesis of biologically active molecules and advanced materials. acs.orgscispace.com The continuous exploration of substituted benzoate esters demonstrates their enduring importance in chemical research.

Current Research Trends in Chlorinated Organic Compounds

Chlorinated organic compounds are a broad class of chemicals that continue to be an active area of research due to their diverse applications and environmental persistence. A significant trend in recent years has been the development of more sustainable and environmentally friendly methods for the synthesis and degradation of these compounds. For example, there is growing interest in biologically synthesized iron-based nanoparticles as catalysts for the treatment of chlorinated organic pollutants. rsc.org

In the field of materials science, chlorinated materials are emerging as promising components for organic photovoltaic (OPV) cells, with the potential to achieve high power conversion efficiencies at a lower cost compared to their fluorinated counterparts. acs.org Research is also focused on understanding the environmental fate and transport of chlorinated pollutants, such as chlorinated paraffins, which are recognized as persistent organic pollutants (POPs). nih.govresearchgate.net These studies aim to identify sources, measure concentrations in various environmental compartments, and assess their potential for bioaccumulation. science.gov Furthermore, theoretical and experimental studies continue to explore the reactivity of chlorinated organic compounds, providing a deeper understanding of their chemical behavior. nih.govresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H6Cl2O2 | nih.govlookchem.com |

| Molecular Weight | 205.04 g/mol | sigmaaldrich.comlookchem.com |

| CAS Number | 2905-69-3 | nih.govchemicalbook.comlookchem.com |

| Melting Point | 37-40 °C | chemicalbook.comsigmaaldrich.comlookchem.com |

| Boiling Point | 265.176 °C at 760 mmHg | lookchem.com |

| Flash Point | >110 °C (>230 °F) | lookchem.comthegoodscentscompany.com |

| Appearance | Solid | sigmaaldrich.comchemicalbook.com |

| Density | 1.356 g/cm³ | lookchem.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | nih.gov |

| GC-MS | Experimental mass spectrometry data is available. | nih.gov |

| FTIR | Fourier transform infrared spectra have been recorded and analyzed. nih.gov | nih.govnih.gov |

| Raman Spectroscopy | Raman spectra have been studied both experimentally and theoretically. nih.gov | nih.govnih.gov |

| IR Spectrum | Infrared spectroscopy data is available. | chemicalbook.com |

Synthesis and Structure of this compound

The synthesis of this compound is typically achieved through the esterification of 2,5-dichlorobenzoic acid with methanol. nih.goviucr.org A common laboratory preparation involves refluxing a mixture of 2,5-dichlorobenzoic acid and absolute methanol in the presence of a few drops of sulfuric acid as a catalyst. iucr.org After the reaction is complete, the excess solvent is removed by distillation, and the resulting solid residue is filtered, washed, and recrystallized to yield the pure product. iucr.org

The molecular structure of this compound consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 5, and a methyl ester group at position 1. nih.gov X-ray crystallography studies have revealed that in the solid state, the benzene ring is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group. iucr.orgresearchgate.net

Applications in Research and Industry

| Application Area | Description | Source(s) |

| Organic Synthesis | Starting material for the synthesis of polyphenylenes and other complex organic molecules. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlookchem.com | chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlookchem.com |

| Agrochemicals | Used as a plant growth regulator and fungicide, especially for grapevine grafting. nih.govchemicalbook.comlookchem.comherts.ac.uk | nih.govchemicalbook.comlookchem.comherts.ac.uk |

| Biotechnology | Employed in the isolation of microorganisms capable of degrading methyl aromatic esters. chemicalbook.comsigmaaldrich.comsigmaaldrich.comlookchem.com | chemicalbook.comsigmaaldrich.comsigmaaldrich.comlookchem.com |

| Pharmaceuticals | Serves as a drug intermediate in the synthesis of various pharmaceutical compounds. iucr.orgontosight.ai | iucr.orgontosight.ai |

| Herbicides | Its precursor, 2,5-dichlorobenzoic acid, is involved in the production of herbicides like chloramben (B1668635) and dinoben. mdpi.com It has also been studied for its potential herbicidal properties. researchgate.netconicet.gov.ar | researchgate.netmdpi.comconicet.gov.ar |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJQBGGHUDNAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022201 | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [MSDSonline] | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2905-69-3, 68214-43-7 | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,5-DICHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J07555O4HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 2,5-DICHLOROBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Methyl 2,5 Dichlorobenzoate and Its Derivatives

Direct Esterification and Transesterification Approaches

Direct esterification remains a fundamental approach for the synthesis of Methyl 2,5-dichlorobenzoate (B1240473) from 2,5-dichlorobenzoic acid. Several modern variations of this classic transformation have been developed to improve yields, reduce reaction times, and avoid harsh conditions.

Fischer Esterification Modifications

The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a straightforward method for the synthesis of Methyl 2,5-dichlorobenzoate. nih.govmasterorganicchemistry.com A typical laboratory-scale synthesis involves refluxing 2,5-dichlorobenzoic acid with an excess of absolute methanol (B129727) in the presence of a catalytic amount of a strong Brønsted acid, such as sulfuric acid. nih.govresearchgate.net The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by methanol. chegg.com Subsequent dehydration yields the corresponding ester. chegg.com To drive the equilibrium towards the product side, a large excess of the alcohol is typically used, and in some industrial applications, water is removed as it is formed. masterorganicchemistry.com

A specific protocol for the synthesis of this compound involves refluxing a mixture of 2,5-dichlorobenzoic acid and absolute methanol with a few drops of sulfuric acid for 5 hours. nih.gov After removal of the excess solvent, the solid residue is filtered, washed, and recrystallized to afford the final product. nih.gov

| Reactants | Catalyst | Conditions | Yield | Reference |

| 2,5-dichlorobenzoic acid, Methanol | Sulfuric acid | Reflux, 5h | 88% | nih.govresearchgate.net |

This table presents the reaction conditions and yield for the synthesis of this compound via a modified Fischer Esterification.

Brønsted Base-Catalyzed Esterification

While acid catalysis is common for esterification, Brønsted base-catalyzed methods offer an alternative, particularly for substrates that may be sensitive to strong acids. These methods typically involve the deprotonation of the carboxylic acid to form a carboxylate anion, which then reacts with an alkylating agent. Although less common for simple methyl ester synthesis from methanol, the principles of base-catalyzed esterification are well-established for more complex systems. For instance, the use of organic bases can facilitate the esterification of substituted benzoic acids. The reaction of a carboxylate salt with an alkyl halide is a classic example of a base-mediated O-alkylation, which will be discussed in a later section.

Transition-Metal-Free Esterification Strategies

In recent years, there has been a significant drive towards the development of transition-metal-free synthetic methods to avoid the cost and potential toxicity of metal catalysts. One such strategy applicable to ester synthesis involves the activation of amides. For example, a general, transition-metal-free method for the esterification of amides proceeds under mild conditions via a highly selective cleavage of the N-C(O) bond. organic-chemistry.org This approach allows for the synthesis of aromatic esters from the corresponding amides and alcohols in the presence of a simple base like potassium phosphate. organic-chemistry.org While this is an indirect route starting from an amide derivative of 2,5-dichlorobenzoic acid, it represents a viable and mild transition-metal-free alternative to traditional esterification.

Another emerging transition-metal-free approach is the mechanically induced solvent-free esterification. nih.gov These methods, often employing high-speed ball milling, can facilitate the reaction between a carboxylic acid and an alcohol in the presence of a catalyst system like I2/KH2PO2, avoiding the need for bulk solvents and high temperatures. nih.gov

O-Alkylation Methods for Carboxylic Acids

O-alkylation of the carboxylate anion is a fundamental and widely used method for ester synthesis. This approach involves the deprotonation of the carboxylic acid with a suitable base to form the carboxylate salt, which is then treated with an alkylating agent, such as methyl iodide. juniperpublishers.comencyclopedia.pub This method is particularly useful when the alcohol corresponding to the desired ester is precious or when the reaction conditions of Fischer esterification are not suitable. For the synthesis of this compound, 2,5-dichlorobenzoic acid can be treated with a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), followed by the addition of methyl iodide. juniperpublishers.com This method is generally efficient and proceeds under mild conditions. juniperpublishers.com

| Carboxylic Acid | Alkylating Agent | Base | Solvent | General Yield Range |

| 2,5-dichlorobenzoic acid | Methyl Iodide | KOH | DMSO | Good to Excellent |

This table illustrates a representative O-alkylation method for the synthesis of this compound.

Utilizing Aromatic Carboxylic Anhydrides in Synthesis

Aromatic carboxylic anhydrides can serve as powerful activating agents for carboxylic acids, facilitating esterification under mild conditions. In this approach, the carboxylic acid to be esterified reacts with a more reactive aromatic carboxylic anhydride (B1165640) to form a mixed anhydride. This mixed anhydride is then susceptible to nucleophilic attack by an alcohol to form the desired ester and release the aromatic carboxylic acid. Substituted benzoic anhydrides, particularly those with electron-withdrawing groups, are often used to enhance the reactivity of the mixed anhydride. This method can be advantageous when dealing with sensitive substrates or when trying to avoid the use of strong acids or bases.

Palladium-Catalyzed Coupling Reactions for Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Starting from this compound, the two chloro-substituents on the aromatic ring serve as handles for a variety of palladium-catalyzed transformations, enabling the synthesis of a diverse range of derivatives.

The general mechanism for many of these reactions involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation (in the case of Suzuki and similar reactions) or migratory insertion (in the case of the Heck reaction), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. science.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov By selectively reacting one of the chloro-positions on this compound, a variety of aryl or vinyl groups can be introduced. With the appropriate choice of ligands, it is often possible to achieve selective coupling at one of the chloro positions, typically the one that is more sterically accessible or electronically activated.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org This methodology can be applied to this compound to introduce primary or secondary amine functionalities, leading to the synthesis of various aniline (B41778) derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. youtube.comwiley.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new carbon-carbon bond. This reaction can be used to introduce alkenyl substituents onto the aromatic ring of this compound. The reaction is typically carried out in the presence of a palladium catalyst and a base.

| Coupling Reaction | Reactants with this compound | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | C-C (aryl-aryl) |

| Buchwald-Hartwig | Amine | Pd catalyst, Base, Phosphine ligand | C-N |

| Heck | Alkene | Pd catalyst, Base | C-C (aryl-vinyl) |

This table summarizes key palladium-catalyzed coupling reactions for the derivatization of this compound.

Stille Cross-Coupling for C-C Bond Formation

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. wikipedia.orglibretexts.org The reaction is valued for its tolerance of a wide variety of functional groups, and its conditions are generally mild. uwindsor.ca

The general mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. wikipedia.org The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.org

A variety of aryl halides, including chlorides, bromides, iodides, and triflates, can be employed as electrophiles in the Stille reaction. nih.gov While aryl chlorides are generally less reactive than bromides and iodides, the use of specialized ligands and reaction conditions can facilitate their coupling. nih.gov Electron-rich and sterically hindered phosphine ligands often accelerate the coupling process. Additives such as copper(I) iodide can also significantly increase the reaction rate.

Although specific examples detailing the Stille cross-coupling of this compound are not prevalent in the reviewed literature, the reaction's broad scope suggests its applicability. Both chlorine atoms on the benzene (B151609) ring are potential sites for cross-coupling, allowing for the introduction of various alkyl, vinyl, or aryl groups. The regioselectivity of the reaction would likely be influenced by the electronic and steric environment of the two chlorine atoms.

Table 1: Key Components and Conditions in Stille Cross-Coupling

| Component | Examples | Role in Reaction |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps. |

| Organostannane | R-Sn(CH₃)₃, R-Sn(n-Bu)₃ (R = aryl, vinyl, alkyl) | Transfers the nucleophilic organic group to the palladium catalyst. |

| Electrophile | Aryl chlorides, bromides, iodides, triflates | Provides the electrophilic carbon for C-C bond formation. |

| Ligand | PPh₃, AsPh₃, bulky phosphines | Stabilizes the palladium catalyst and influences its reactivity. |

| Solvent | Toluene, THF, DMF, Dioxane | Provides the medium for the reaction to occur. |

| Additives | CuI, CsF | Can enhance the rate of transmetalation and overall reaction efficiency. |

Tandem S-RN-1-Stille Reactions

A novel synthetic strategy combines the Radical Nucleophilic Substitution (S-RN-1) mechanism with the Stille cross-coupling reaction to create a powerful method for the synthesis of complex aromatic compounds. researchgate.net This tandem approach is particularly useful for the arylation of chloroarenes.

The process begins with an S-RN-1 reaction to synthesize an arylstannane precursor. In this step, a chloroarene reacts with a stannyl (B1234572) anion, such as the trimethylstannyl anion (Me₃Sn⁻), under photostimulation in liquid ammonia. researchgate.net This reaction proceeds via a radical chain mechanism to replace the chlorine atom with a trimethylstannyl group, yielding the corresponding trimethylarylstannane in good yields. researchgate.net

Once the arylstannane is formed, it can then be subjected to a palladium-catalyzed Stille cross-coupling reaction with another aryl halide in a one-pot procedure. researchgate.net This second step forges a new aryl-aryl bond. This tandem methodology allows for the synthesis of biaryls and polyarylated compounds from readily available chloroarenes. researchgate.net

Table 2: Example of a Tandem S-RN-1-Stille Reaction Sequence

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 1 | S-RN-1 | Chloroarene, Me₃Sn⁻ | hv, liquid NH₃ | Trimethylarylstannane |

| 2 | Stille Coupling | Trimethylarylstannane, Aryl halide | Pd(PPh₃)₂Cl₂ (cat.), DMF | Arylated product |

This approach offers a significant advantage as it circumvents the often challenging direct cross-coupling of two different aryl chlorides.

Synthesis of this compound via 2,5-Dichlorobenzoic Acid Precursors

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2,5-dichlorobenzoic acid. This acid-catalyzed esterification is a well-established and efficient process.

In a typical procedure, 2,5-dichlorobenzoic acid is refluxed with an excess of methanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol. The reaction is reversible, and the use of excess methanol helps to drive the equilibrium towards the formation of the ester product.

Upon completion of the reaction, the excess methanol is typically removed by distillation. The resulting crude product can then be purified by recrystallization, often from ethanol, to yield pure this compound.

Table 3: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Condition |

| Starting Material | 2,5-Dichlorobenzoic Acid |

| Reagent | Absolute Methanol |

| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |

| Reaction Temperature | Reflux |

| Reaction Time | ~5 hours |

| Work-up | Removal of excess solvent, washing with water |

| Purification | Recrystallization from ethanol |

Solvent Systems and Reaction Optimization for Ester Synthesis

The efficiency of the esterification of 2,5-dichlorobenzoic acid can be influenced by several factors, making reaction optimization a key consideration for maximizing yield and purity. While methanol often serves as both solvent and reagent, the choice of solvent system and other parameters can be critical.

Key Optimization Parameters:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, it is limited by the boiling point of the alcohol used. Studies on the esterification of other benzoic acids have shown that higher temperatures lead to significantly higher conversions. dergipark.org.tr

Catalyst: The choice and concentration of the acid catalyst are crucial. While sulfuric acid is common, other catalysts like p-toluenesulfonic acid can also be used. The catalyst concentration needs to be optimized to ensure a reasonable reaction rate without causing unwanted side reactions.

Reactant Ratio: The molar ratio of alcohol to carboxylic acid is a significant factor. Using a large excess of the alcohol can shift the reaction equilibrium to favor the product side, leading to higher conversions.

Water Removal: Since water is a byproduct of the esterification reaction, its removal can drive the equilibrium towards the products. In some systems, the use of a co-solvent or an entrainer can facilitate the continuous removal of water.

Solvent-Free Conditions: Mechanically induced solvent-free esterification methods at room temperature have been developed for various benzoic acids. nih.gov These methods, often using a catalyst system like I₂/KH₂PO₂, offer a more environmentally friendly alternative to traditional solvent-based refluxing. nih.gov

The optimization of these parameters can lead to improved yields, reduced reaction times, and a more efficient and sustainable synthesis of this compound.

Synthesis of Related Sulfinate Esters

Sulfinate esters are valuable synthetic intermediates that can be transformed into a variety of other sulfur-containing functional groups. rsc.org Several methods exist for the synthesis of sulfinate esters, and these can be adapted for the preparation of sulfinates related to the 2,5-dichlorobenzoate scaffold.

One common approach involves the reaction of a sulfinyl chloride with an alcohol. orgsyn.org For instance, 2,5-dichlorobenzenesulfinyl chloride could be reacted with methanol to yield methyl 2,5-dichlorobenzenesulfinate. The sulfinyl chloride precursor can be prepared from the corresponding sulfonic acid or its salt.

Another method is the oxidation of thiols or disulfides. orgsyn.org A one-step synthesis of aromatic sulfinic esters can be achieved by reacting a disulfide with lead tetraacetate in the presence of an alcohol. For example, bis(2,5-dichlorophenyl) disulfide could be treated with lead tetraacetate in methanol and chloroform (B151607) to produce the desired methyl 2,5-dichlorobenzenesulfinate. orgsyn.org

Furthermore, recent advances have demonstrated the synthesis of sulfinate esters from aryl iodides via the direct oxidation of thioesters. This suggests a potential route starting from an iodo-analogue of this compound. Additionally, asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by an organocatalyst, provides a pathway to enantioenriched sulfinate esters. nih.gov

Table 4: General Methods for the Synthesis of Sulfinate Esters

| Starting Material | Key Reagents | Product |

| Sulfinyl Chloride | Alcohol | Sulfinate Ester |

| Disulfide | Lead Tetraacetate, Alcohol | Sulfinate Ester |

| Thiol | Oxidizing Agent, Alcohol | Sulfinate Ester |

| Prochiral Sulfinate | Alcohol, Organocatalyst | Enantioenriched Sulfinate Ester |

These methodologies provide a versatile toolkit for accessing sulfinate esters derived from the 2,5-dichlorophenyl framework, opening avenues for further synthetic diversification.

Mechanistic Investigations of Reactions Involving Methyl 2,5 Dichlorobenzoate

Nucleophilic Substitution Reactions

SRN1 Mechanism with Sulfur-Centered Nucleophiles

The reaction of methyl 2,5-dichlorobenzoate (B1240473) with sulfur-centered nucleophiles can proceed through a radical nucleophilic substitution, or SRN1, mechanism. researchgate.net This type of reaction, typically conducted in a solvent like liquid ammonia, involves an electron transfer process. researchgate.net Studies have shown that these reactions can yield both mono- and disubstitution products. researchgate.net

The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the aromatic substrate, in this case, methyl 2,5-dichlorobenzoate, to form a radical anion. This radical anion then undergoes fragmentation, losing a chloride ion to form an aryl radical. The aryl radical subsequently reacts with the sulfur-centered nucleophile to form a new radical anion. The final step in the propagation cycle involves the transfer of an electron from this new radical anion to another molecule of the starting aromatic substrate, forming the substitution product and regenerating the initial radical anion to continue the chain. researchgate.netvt.edu

Theoretical studies have been employed to understand the observed reactivity, focusing on the geometries and spin densities of the radical anion intermediates. researchgate.net Potential energy surface calculations for the dissociation of these radical anions help to explain the reaction pathways and product distributions. researchgate.net The position of the ester group influences the preferred site of substitution. researchgate.net

Influence of Steric and Electronic Effects on Reactivity

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the substrate is significantly influenced by both electronic and steric factors. masterorganicchemistry.comrsc.org The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. masterorganicchemistry.com For this compound, the chlorine atoms and the methyl ester group (methoxycarbonyl group) act as electron-withdrawing substituents.

The positions of these groups relative to the site of nucleophilic attack are critical. Electron-withdrawing groups located at the ortho and para positions to the leaving group provide the most significant rate enhancement because they can effectively delocalize the negative charge of the intermediate through resonance. masterorganicchemistry.com In this compound, the chlorine atoms are positioned to activate the ring for nucleophilic attack.

Ester Transfer Reactions

Nickel-Catalyzed Ester Transfer with Haloarenes and Arenols

A notable reaction involving aromatic esters like this compound is the nickel-catalyzed ester transfer. jyamaguchi-lab.comelsevierpure.comresearchgate.net This process allows for the transfer of an ester functional group from one aromatic molecule to another, specifically to haloarenes or arenols (phenols). chemrxiv.org The reaction is facilitated by a specific nickel catalyst system, such as one utilizing a 3,4-Bis(dicyclohexylphosphino)thiophene (dcypt) ligand. jyamaguchi-lab.comelsevierpure.comresearchgate.netdoi.org

This catalytic method provides an alternative to traditional carbonylation reactions, which often require the use of toxic and difficult-to-handle carbon monoxide gas. chemrxiv.org The reaction can also be applied to phenol-based electrophiles, demonstrating versatility in the choice of starting materials. chemrxiv.org Though the scope and yield may have room for improvement, the ability to use inexpensive feedstocks like arenols makes it a potentially valuable synthetic tool. chemrxiv.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

| Aromatic Ester | Haloarene | Ni/dcypt | Transferred Ester | jyamaguchi-lab.com, elsevierpure.com, researchgate.net |

| Aromatic Ester | Arenol | Ni/dcypt | Transferred Ester | chemrxiv.org |

| Aromatic Ester | Naphthol | Ni/dcypt | Transferred Ester | jyamaguchi-lab.comchemrxiv.org |

Oxidative Addition Pathways in Ester Transfer

The mechanism of the nickel-catalyzed ester transfer reaction is distinguished by its reliance on two separate oxidative addition steps. jyamaguchi-lab.comelsevierpure.comresearchgate.net Oxidative addition is a fundamental process in organometallic chemistry where a metal complex inserts into a covalent bond, leading to an increase in the metal's oxidation state and coordination number. wikipedia.org

In this specific catalytic cycle, the low-valent nickel catalyst engages in:

Oxidative addition into the C–C bond between the carbonyl group and the aromatic ring of the ester substrate. jyamaguchi-lab.comelsevierpure.comresearchgate.net

Oxidative addition into the C–halogen bond of the haloarene. jyamaguchi-lab.comelsevierpure.comresearchgate.net

The ability of the Ni/dcypt catalyst to facilitate the cleavage of both of these relatively strong chemical bonds is key to the reaction's success. jyamaguchi-lab.comelsevierpure.comresearchgate.net For reactions involving arenols, a similar pathway is proposed that involves the cleavage of a C–O bond. chemrxiv.org This dual oxidative addition mechanism allows for the exchange of the aryl groups attached to the ester functionality, followed by reductive elimination to release the final product and regenerate the active nickel catalyst. wikipedia.org

Hydrolysis Mechanisms of Aromatic Esters

The hydrolysis of an aromatic ester such as this compound involves the cleavage of the ester bond to yield a carboxylic acid (or its salt) and an alcohol. chemguide.co.uklibretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is essentially the reverse of Fischer esterification. chemguide.co.ukyoutube.com The ester is typically heated with an excess of water containing a strong acid catalyst, like hydrochloric acid or sulfuric acid. chemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com Following a series of proton transfers, the alcohol moiety (methanol, in this case) is eliminated, and deprotonation of the carbonyl oxygen yields 2,5-dichlorobenzoic acid. youtube.com This reaction is reversible, and to drive it towards completion, a large excess of water is used. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, also known as saponification, is the more common method for hydrolyzing esters. chemguide.co.uklibretexts.org The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk In this mechanism, the hydroxide ion acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate from which the alkoxide (methoxide) is expelled. The methoxide (B1231860) then deprotonates the newly formed carboxylic acid. This final acid-base step is irreversible and drives the reaction to completion. libretexts.org The final products are the salt of the carboxylic acid (e.g., sodium 2,5-dichlorobenzoate) and the alcohol (methanol). libretexts.org Unlike acid-catalyzed hydrolysis, this reaction is not reversible. chemguide.co.uk

Bimolecular Alkaline Hydrolysis (BAL2 and BAC2 Mechanisms)

The alkaline hydrolysis of esters, a process also known as saponification, typically proceeds through one of two primary bimolecular mechanisms: BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular) or BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). stackexchange.com The operative mechanism is largely dictated by the structure of the ester, particularly the steric environment around the carbonyl group and the nature of the alcohol moiety.

The BAC2 mechanism is the most common pathway for the hydrolysis of esters. stackexchange.com It involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon atom. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the cleavage of the acyl-oxygen bond and the formation of a carboxylate anion and an alcohol molecule.

In contrast, the BAL2 mechanism is relatively rare and involves a nucleophilic substitution reaction (SN2) where the hydroxide ion attacks the alkyl (in this case, methyl) carbon atom. stackexchange.com This leads to the cleavage of the alkyl-oxygen bond, directly yielding the carboxylate anion and methanol (B129727). This pathway is generally favored only when the carbonyl carbon is sterically hindered, making the BAC2 pathway energetically unfavorable. stackexchange.com

Table 1: Comparison of BAC2 and BAL2 Hydrolysis Mechanisms

| Feature | BAC2 Mechanism | BAL2 Mechanism |

| Nucleophilic Attack Site | Carbonyl Carbon | Alkyl (Methyl) Carbon |

| Bond Cleavage | Acyl-Oxygen (CO-O) | Alkyl-Oxygen (O-CH₃) |

| Intermediate | Tetrahedral Intermediate | SN2 Transition State |

| Prevalence | Common | Rare |

| Governing Factor | Electronic Effects | Steric Hindrance |

Influence of Ortho-Substituents on Hydrolysis Mechanism

The presence of substituents at the ortho position of the benzene (B151609) ring in benzoate (B1203000) esters can significantly influence the mechanism of alkaline hydrolysis. Bulky ortho-substituents can sterically hinder the approach of the nucleophile to the carbonyl carbon, thereby slowing down the rate of a BAC2 reaction and potentially making the BAL2 mechanism competitive. stackexchange.com

A classic example of this steric effect is observed in the hydrolysis of methyl 2,4,6-tri-t-butylbenzoate. The three bulky t-butyl groups, two of which are in the ortho positions, create significant steric congestion around the ester functionality. This steric hindrance makes the nucleophilic attack at the carbonyl carbon for the BAC2 mechanism exceedingly difficult. Consequently, hydrolysis proceeds via the much less common BAL2 pathway, where the hydroxide ion attacks the less hindered methyl group.

Conversely, esters with smaller ortho-substituents, such as methyl 2,4,6-trimethylbenzoate, still undergo hydrolysis predominantly through the BAC2 mechanism. While the methyl groups do exert some steric effect, it is not sufficient to prevent the nucleophilic attack at the carbonyl carbon.

In the case of this compound, the chlorine atom at the ortho (position 2) is not considered to be a particularly bulky substituent. Its steric demand is significantly less than that of a t-butyl group. Therefore, it is highly probable that the alkaline hydrolysis of this compound proceeds through the conventional BAC2 mechanism. The electronic effect of the electron-withdrawing chlorine atoms would be expected to enhance the electrophilicity of the carbonyl carbon, further favoring the BAC2 pathway.

Table 2: Influence of Ortho-Substituents on the Hydrolysis Mechanism of Methyl Benzoates

| Compound | Ortho-Substituent(s) | Predominant Hydrolysis Mechanism | Rationale |

| Methyl 2,4,6-tri-t-butylbenzoate | Two t-butyl groups | BAL2 | Extreme steric hindrance at the carbonyl carbon. |

| Methyl 2,4,6-trimethylbenzoate | Two methyl groups | BAC2 | Insufficient steric hindrance to block the carbonyl carbon. |

| This compound | One chlorine atom | BAC2 (inferred) | Low steric hindrance from the chloro group and electronic activation of the carbonyl carbon. |

Radical Reaction Pathways in Synthesis

Information regarding radical reaction pathways specifically for the synthesis of this compound is not extensively detailed in the reviewed literature. The primary synthesis method reported involves the Fischer esterification of 2,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst, which is an ionic reaction. nih.govresearchgate.net

However, general principles of organic synthesis allow for the postulation of potential radical-based approaches, although these are not the standard methods for this particular compound. For instance, radical-based chlorination of a suitable methyl benzoate precursor could be envisioned, but achieving the specific 2,5-disubstitution pattern selectively would be a significant challenge due to the directing effects of the ester group and the inherent reactivity of the aromatic ring towards radical attack.

Further research into novel synthetic methodologies may uncover specific radical-mediated pathways for the synthesis of this compound or its derivatives, but currently, this area remains largely unexplored in the context of this specific molecule.

Spectroscopic Characterization and Structural Elucidation Studies of Substituted Benzoates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful technique for analyzing the electronic structure and conformational properties of substituted methyl benzoates.

The 13C NMR spectra of substituted methyl benzoates show characteristic chemical shifts for the carbomethoxyl group and the aromatic ring carbons. cdnsciencepub.com The position of these signals is sensitive to the electronic effects of the substituents. For instance, the chemical shifts of the aryl carbons in substituted methyl benzoates can be predicted by considering the shifts in benzene (B151609) as a baseline and applying substituent-specific additive effects. cdnsciencepub.com

The carboxyl carbon signals in this series of compounds show a relatively small range of chemical shifts, indicating they are not strongly influenced by substituents on the ring. cdnsciencepub.com In contrast, the methoxyl carbons exhibit shielding variations that appear to depend on the polarity of the substituents. For example, methyl-substituted compounds show methoxyl absorption at a slightly higher field, while a p-nitro substituent causes a downfield shift. cdnsciencepub.com

Table 1: 13C Chemical Shifts (in ppm from Benzene) for Select Carbons in Substituted Methyl Benzoates

| Substituent | C-1 | C-4 | Carboxyl (C=O) | Methoxyl (-OCH₃) |

| H | -3.2 | -0.4 | - | - |

| p-CH₃ | -3.4 | -3.3 | 166.4 | 51.4 |

| p-NO₂ | -2.6 | 5.6 | 164.6 | 52.6 |

| o-CH₃ | -2.4 | -0.6 | 167.3 | 51.4 |

| o,o'-di-CH₃ | -0.3 | -0.7 | 169.3 | 51.2 |

Data sourced from studies on substituted methyl benzoates. cdnsciencepub.com

When bulky substituents are present at both ortho positions of a methyl benzoate (B1203000), steric hindrance can force the carbomethoxyl group to rotate out of the plane of the benzene ring. cdnsciencepub.com This twisting disrupts the π-orbital overlap between the carbonyl group and the aromatic system, a phenomenon known as steric inhibition of conjugation.

This effect is observable in 13C NMR spectra. The disruption of resonance alters the electron density distribution in the molecule, leading to discernible changes in the chemical shifts of the aromatic and carboxyl carbons. cdnsciencepub.com Studies have shown that the magnitude of these changes in nuclear shielding is directly related to the size of the ortho-substituent groups. cdnsciencepub.com For example, in di-ortho-substituted methyl benzoates, the resonance effect that typically shields the C-4 position is diminished, and the carboxyl carbon signal is shifted downfield compared to less hindered analogues. cdnsciencepub.com

Infrared (IR) and Raman Spectroscopy

The FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate (B1240473) in the solid phase have been recorded and analyzed. nih.gov Quantum chemical calculations using Density Functional Theory (DFT) have been employed to calculate geometrical parameters and predict vibrational frequencies. The calculated frequencies show good agreement with the observed experimental data, allowing for a detailed assignment of the fundamental vibrational modes based on the total energy distribution. nih.gov

Table 2: Selected Vibrational Frequencies (cm⁻¹) for Methyl 2,5-dichlorobenzoate

| FT-IR | FT-Raman | Assignment |

| 1732 | 1731 | C=O stretching |

| 1589 | 1589 | C-C stretching (aromatic) |

| 1261 | 1259 | C-O stretching (ester) |

| 1130 | 1132 | C-H in-plane bending |

| 812 | 811 | C-Cl stretching |

| 754 | 755 | C-H out-of-plane bending |

Data sourced from a quantum chemical study of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For substituted benzoates, the primary absorption band, often referred to as the B-band, appears around 230 nm. cdnsciencepub.com The position and intensity of this band are sensitive to the electronic and steric effects of substituents on the aromatic ring.

Substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum and can alter its intensity (hyperchromic or hypochromic effect). These changes are primarily due to the electrical effects of the substituents, which include both inductive and mesomeric (resonance) effects. cdnsciencepub.com For instance, an ortho-substituent can introduce steric hindrance that modifies the conjugation between the carboxyl group and the ring, which in turn affects the UV-Vis spectrum. cdnsciencepub.com However, in many cases, the observed spectral changes are dominated by the electronic influence of the substituent rather than steric factors alone. cdnsciencepub.com

X-ray Crystallography of this compound and Derivatives

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. The crystal structure of this compound has been determined, offering key insights into its molecular geometry. nih.govresearchgate.net

The compound crystallizes in the triclinic space group P-1. nih.govresearchgate.net The analysis reveals that the bond lengths and angles are generally within the normal ranges expected for such a molecule. researchgate.net

Table 3: Crystal Data for this compound

| Parameter | Value |

| Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.03 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8452 (3) |

| b (Å) | 7.0158 (4) |

| c (Å) | 15.8510 (10) |

| α (°) | 77.189 (6) |

| β (°) | 89.130 (7) |

| γ (°) | 83.741 (5) |

| Volume (ų) | 414.46 (5) |

| Z | 2 |

| Temperature (K) | 150 (1) |

Data from single-crystal X-ray diffraction studies. nih.govresearchgate.net

A critical parameter obtained from the crystal structure is the dihedral angle, which describes the rotation around a bond. pearson.com In this compound, the dihedral angle between the plane of the benzene ring (C1-C6) and the plane of the ester group (O1/O2/C1/C7/C8) is 39.22 (3)°. nih.govresearchgate.netresearchgate.net

This non-zero dihedral angle confirms that the ester group is twisted out of the plane of the aromatic ring. This deviation from planarity is a direct consequence of the steric hindrance imposed by the chlorine atom at the ortho (C2) position. This structural finding from X-ray crystallography provides definitive physical evidence for the steric inhibition of conjugation that is also inferred from NMR spectroscopic data.

Crystal Packing Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, providing detailed insights into its molecular conformation and crystal packing. The compound crystallizes in the triclinic space group P1̅. researchgate.net The crystallographic data reveals a unit cell containing two molecules (Z = 2). nih.gov

The fundamental crystallographic parameters and data collection details are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆Cl₂O₂ |

| Formula Weight | 205.03 g/mol |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 3.8452 (3) |

| b (Å) | 7.0158 (4) |

| c (Å) | 15.8510 (10) |

| α (°) | 77.189 (6) |

| β (°) | 89.130 (7) |

| γ (°) | 83.741 (5) |

| Volume (ų) | 414.46 (5) |

| Z | 2 |

| Temperature (K) | 150 (1) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 5966 |

| Independent Reflections | 1840 |

| Final R indices [I > 2σ(I)] | R1 = 0.053, wR2 = 0.146 |

Crystal data and structure refinement for this compound. researchgate.netnih.gov

In the solid state, the conformation of the this compound molecule is characterized by a significant twist between the benzene ring and the methyl ester group. nih.gov The dihedral angle between the plane of the benzene ring (C1-C6) and the planar ester group (O1/O2/C1/C7/C8) is 39.22 (3)°. researchgate.netresearchgate.net This non-planar conformation is a key feature of the molecule's structure. nih.gov The bond lengths and angles within the molecule are generally within the normal ranges observed for similar compounds. researchgate.net

The analysis of the crystal packing does not indicate the presence of strong intermolecular interactions, such as classical hydrogen bonds, that would dominate the packing arrangement. The packing is therefore likely governed by weaker van der Waals forces and possibly dipole-dipole interactions, which are typical for molecules of this nature. The specific arrangement of molecules in the crystal lattice is a result of optimizing these weaker, non-directional forces to achieve the most stable packing configuration.

Computational Chemistry and Theoretical Studies of Methyl 2,5 Dichlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations have been pivotal in elucidating the molecular structure and vibrational spectra of methyl 2,5-dichlorobenzoate (B1240473). These theoretical investigations complement experimental data, offering a deeper understanding of the compound's fundamental properties.

In one such study, the geometrical parameters of methyl 2,5-dichlorobenzoate were calculated using Density Functional Theory (DFT) with the B3LYP functional and 6-311G(d,p) and 6-311++G(d,p) basis sets. The results of these calculations were then compared with experimental data, showing good agreement. mdpi.com Furthermore, these quantum chemical studies were extended to the analysis of the compound's vibrational spectra. The Fourier transform infrared (FTIR) and Raman spectra of this compound in the solid phase were recorded and analyzed. The vibrational frequencies, infrared intensities, and Raman scattering activities were also calculated, with detailed assignments based on the total energy distribution of the vibrational modes. mdpi.com

Theoretical studies have been crucial in understanding the geometries and spin densities of radical anions formed from this compound, particularly in the context of radical nucleophilic substitution (SRN1) reactions. faccts.degrowingscience.com When this compound reacts with nucleophiles, such as sulfur-centered nucleophiles, it can form a radical anion intermediate. growingscience.comrsc.org

Computational analyses of the radical anions of chloro- and dichlorobenzoates have shown that the spin density is significantly located at the ortho and para positions relative to the ester group, while it is almost zero at the meta positions. This distribution of spin density is a key factor in determining the molecule's fragmentation pathway. For isomers with chlorine atoms at the ortho or para positions, the high spin density at these locations facilitates the cleavage of the carbon-chlorine bond. Conversely, in isomers where the chlorine atoms are in the meta position, the low spin density suggests a reduced likelihood of C-Cl bond cleavage. researchgate.net

In the case of the radical anion of this compound, theoretical calculations have helped to explain the observed reactivity and regioselectivity in its reactions. faccts.degrowingscience.com These studies provide a molecular-level understanding of the factors controlling the stability and reactivity of these transient species.

The study of potential energy surfaces (PES) for the dissociation of radical anions is essential for understanding the kinetics and mechanisms of their reactions. For the radical anion of this compound, theoretical calculations of the PES for its dissociation have been performed to explain the observed experimental reactivity. faccts.degrowingscience.com

These calculations involve mapping the energy of the system as a function of the geometric coordinates, particularly the stretching of the carbon-chlorine bond. The activation energies for the fragmentation process can be determined from these surfaces. Theoretical studies have shown that the activation energies for the dissociation of radical anions derived from dichlorobenzoates are influenced by the position of the chlorine atoms. rsc.org For instance, radical anions with chlorine atoms at positions of high spin density are expected to have lower activation energies for C-Cl bond cleavage. rsc.orgresearchgate.net

By analyzing the potential energy surfaces, researchers can predict the most likely dissociation pathways and understand the factors that govern the stability of the radical anion intermediates. faccts.degrowingscience.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates high chemical reactivity and a greater degree of polarizability. nih.govnih.gov

The energies of the HOMO and LUMO can be calculated using computational methods such as Density Functional Theory (DFT). nih.govmdpi.com From these energies, various reactivity descriptors can be determined, including ionization potential, electron affinity, chemical potential, hardness, softness, and electrophilicity index. nih.govyoutube.com Although specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, the general principles of FMO theory are applicable to this compound.

Table 1: Key Concepts in HOMO-LUMO Analysis

| Concept | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. |

| Ionization Potential | The energy required to remove an electron from the HOMO. |

| Electron Affinity | The energy released when an electron is added to the LUMO. |

Theoretical methods are widely used to predict various spectroscopic parameters, including UV-Vis absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common computational approach for simulating electronic absorption spectra. mdpi.comgrowingscience.comresearchgate.net This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. growingscience.com

The prediction of UV-Vis spectra involves calculating the energies of electronic transitions from the ground state to various excited states. faccts.de The HOMO-LUMO transition is often the primary contributor to the longest wavelength absorption band. researchgate.net The accuracy of the predicted spectra can be influenced by the choice of the functional, the basis set, and the inclusion of solvent effects in the calculations. mdpi.comresearchgate.netchemmethod.com

While specific TD-DFT studies on the UV-Vis absorption of this compound were not found in the provided search results, the established methodologies are applicable. Such calculations would provide valuable insights into the electronic structure and photophysical properties of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been extensively applied to study various aspects of this compound and related compounds. mdpi.comfaccts.degrowingscience.com DFT methods are computationally efficient and can provide accurate results for a wide range of molecular properties.

Some of the key applications of DFT in the study of this compound include:

Molecular Structure Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in the molecule. mdpi.comnih.gov

Vibrational Analysis: Calculation of vibrational frequencies using DFT allows for the interpretation and assignment of experimental FTIR and Raman spectra. mdpi.commdpi.com

Electronic Property Calculation: DFT is employed to calculate electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and various reactivity descriptors. mdpi.comnih.govyoutube.com

Reaction Mechanism Studies: DFT can be used to investigate the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms and predict reaction kinetics. faccts.degrowingscience.com

The choice of the exchange-correlation functional and the basis set is crucial for obtaining accurate results in DFT calculations. The B3LYP functional is a popular choice for many applications due to its good balance of accuracy and computational cost. mdpi.commdpi.com

Reactive Molecular Dynamics Simulations for Chlorinated Organic Compounds

Reactive molecular dynamics (MD) simulations are a powerful tool for studying the chemical reactions of chlorinated organic compounds at the atomic level. These simulations can provide insights into reaction mechanisms, kinetics, and product formation that are often difficult to obtain through experiments alone.

A key component of reactive MD simulations is the force field, which describes the interactions between atoms. For studying chemical reactions, a reactive force field such as ReaxFF is required. ReaxFF is a bond-order-based force field that can describe bond formation and breaking, allowing for the simulation of chemical reactions. A novel parametrization of the ReaxFF formalism has been developed to investigate the reaction processes of chlorinated organic compounds, with parameters covering the chemical elements C, H, O, and Cl.

This reactive force field can be used in MD simulations to study various processes involving chlorinated organic compounds, such as their formation and decomposition. While specific reactive MD simulations for this compound were not found in the provided search results, the developed force fields for chlorinated organic compounds provide the necessary tools for such investigations. These simulations could be used to study the pyrolysis, oxidation, or other reactions of this compound, providing a detailed understanding of its chemical behavior under various conditions.

Quantitative Structure-Reactivity Relationships (QSRR) and Reaction Site Identification

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a statistically significant correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation nih.govnih.gov. These models are built upon the principle that the reactivity of a chemical is determined by its molecular structure. By quantifying structural features as numerical descriptors, QSRR can predict the reactivity of new or untested compounds nih.gov.

For this compound, a QSRR study would involve correlating its experimentally determined or computationally calculated reaction rates or equilibrium constants with a set of molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic environment of the molecule, including properties like partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electronegative chlorine atoms and the ester group significantly influence the electron distribution in the benzene (B151609) ring.

Steric Descriptors: These account for the three-dimensional arrangement of atoms and the bulk of substituents. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) would be relevant for understanding how the positions of the two chlorine atoms and the methyl ester group hinder or facilitate a reaction at a specific site.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

A typical QSRR model is developed using a training set of molecules with known reactivities to establish a mathematical relationship. This model is then validated using an independent test set of compounds to assess its predictive power nih.gov. While specific QSRR studies on this compound are not extensively documented in publicly available literature, the methodology would be crucial in predicting its reactivity in various reactions, such as nucleophilic aromatic substitution or hydrolysis of the ester group. The models could identify the most probable sites for reaction by analyzing the local reactivity descriptors, such as Fukui functions or local softness, which can pinpoint the atoms most susceptible to electrophilic or nucleophilic attack.

| Descriptor Type | Examples | Relevance to this compound |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | The two chlorine atoms and the ester group are strong electron-withdrawing groups, which significantly alters the electron density distribution on the aromatic ring. |

| Steric | Molecular Volume, Surface Area, Sterimol Parameters | The positions of the substituents (2,5-dichloro and the methyl ester) create specific steric hindrances around the ring, influencing the accessibility of reaction sites. |

| Topological | Connectivity Indices, Wiener Index | These descriptors encode the overall shape and branching of the molecule, contributing to the overall reactivity profile. |

Quantitative Structure-Biodegradability Relationship (QSBR) Modeling for Chlorinated Compounds

Quantitative Structure-Biodegradability Relationship (QSBR) models are a specialized application of QSAR/QSPR that specifically focus on predicting the biodegradability of chemical compounds chemrxiv.org. These models are of significant environmental importance, as they can help in assessing the persistence of pollutants. Chlorinated compounds, in particular, are often resistant to biodegradation chemrxiv.org.

QSBR models for chlorinated compounds, including chlorinated benzoates, typically employ a range of molecular descriptors to predict the extent and rate of biodegradation nih.govresearchgate.net. The presence of chlorine atoms on an aromatic ring generally decreases its susceptibility to microbial degradation. The number and position of chlorine substituents are critical factors.

For this compound, a QSBR model would consider descriptors such as:

Number of chlorine atoms: Increased chlorination often correlates with decreased biodegradability.

Position of chlorine atoms: The substitution pattern affects the electronic properties and steric accessibility of the ring for enzymatic attack.

Hydrophobicity (logP): This descriptor is crucial as it influences the partitioning of the compound in biological systems.

Electronic parameters: Properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be related to the compound's susceptibility to reductive dehalogenation.

Recent studies have developed machine learning-based QSBR models for chlorinated compounds that show high predictive accuracy chemrxiv.org. For instance, a Support Vector Regression (SVR) model with 10 descriptors has been shown to have a high correlation coefficient (R² = 0.925) for predicting biodegradability values chemrxiv.org. Such models have identified that the biodegradability of chlorinated compounds is heavily correlated with electrotopological descriptors and the position of oxygen relative to chlorine chemrxiv.orgchemrxiv.org. Based on these general findings, this compound, with its two chlorine atoms, would be predicted to be less biodegradable than its non-chlorinated counterpart, methyl benzoate (B1203000).

| Model Type | Key Descriptors | Predicted Biodegradability of this compound |

| Regression Models | Number of Cl atoms, logP, Electronic descriptors | Likely to be low due to the presence of two chlorine atoms. |

| Classification Models | Electrotopological state indices, Presence of specific functional groups | Likely to be classified as "not readily biodegradable". |

Investigation of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the benzene ring in this compound is significantly influenced by the electronic and steric effects of its three substituents: two chlorine atoms and a methyl ester group (-COOCH₃).

Electronic Effects:

Both chlorine and the methyl ester group are electron-withdrawing groups.

Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density from the benzene ring through the sigma bond. The methyl ester group also exerts a strong electron-withdrawing inductive effect due to the electronegative oxygen atoms. lumenlearning.comstpeters.co.inlumenlearning.com This withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene itself lumenlearning.comopenstax.org.

The combined electron-withdrawing nature of these substituents makes the aromatic ring electron-deficient and thus less susceptible to attack by electrophiles. For nucleophilic aromatic substitution, these electron-withdrawing groups would activate the ring, particularly at the positions ortho and para to them.

Steric Effects:

Steric hindrance plays a crucial role in determining the regioselectivity of reactions. The methyl ester group is relatively bulky and will sterically hinder attack at the adjacent ortho position (position 6). Similarly, the chlorine atom at position 2 will hinder attack at positions 1 and 3. The chlorine at position 5 creates steric hindrance at positions 4 and 6. Therefore, any incoming reagent will face significant steric challenges when approaching the ring. For electrophilic substitution, the meta-directing influence of the ester group and the ortho, para-directing (but deactivating) nature of the chlorine atoms, combined with steric hindrance, will determine the position of further substitution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -COOCH₃ | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |

Environmental Fate and Degradation Research of Chlorinated Esters

Biodegradation Studies of Synthetic Esters

The biodegradation of synthetic esters is influenced by their chemical structure, the presence of specific microbial populations, and various environmental factors. Chlorinated esters, in particular, present unique challenges for microbial degradation due to the presence of halogen substituents.

Under aerobic conditions, the biodegradation of chlorinated aromatic compounds is often initiated by oxygenase enzymes. These enzymes catalyze the incorporation of oxygen into the aromatic ring, leading to the formation of catechols. For dichlorobenzenoids, this process can lead to the formation of dichlorocatechols, which are then further degraded through a modified ortho pathway. While specific studies on Methyl 2,5-dichlorobenzoate (B1240473) are limited, research on related compounds like dichlorobenzenes indicates that aerobic biodegradation is a viable degradation route. The initial step would likely involve the hydrolysis of the ester bond to form 2,5-dichlorobenzoic acid and methanol (B129727). The resulting 2,5-dichlorobenzoic acid can then be a substrate for microbial degradation. Studies have shown that some bacteria can utilize dichlorobenzoic acids as a sole source of carbon and energy. The degradation of 2,5-dichlorobenzoic acid has been observed to proceed via the formation of 4-chlorocatechol (B124253). researchgate.net

The general aerobic biodegradation pathway for many chlorinated aromatic compounds involves the following key steps:

Initial Attack: An initial oxygenase-catalyzed attack on the aromatic ring.

Ring Cleavage: The cleavage of the aromatic ring, typically by a dioxygenase.

Further Metabolism: The resulting aliphatic intermediates are then funneled into central metabolic pathways.

A variety of microorganisms have been identified for their ability to degrade chlorinated organic compounds. Among them, bacteria from the genus Burkholderia have shown significant potential. Burkholderia cepacia is known to degrade a range of chlorinated compounds, including chlorobenzoates and 2,4-dichlorophenoxyacetate (B1228070) (2,4-D). nih.govnih.gov This bacterium possesses enzyme systems that can catalyze the cleavage of aromatic rings and the removal of chlorine substituents.

A strain of Pseudomonas stutzeri has been isolated that can utilize 2,5-dichlorobenzoic acid as its sole source of carbon and energy, with 100% of the theoretical chlorine being released. microbe.com This indicates that once Methyl 2,5-dichlorobenzoate is hydrolyzed to its corresponding acid, there are microorganisms capable of its complete degradation.

| Microorganism | Degraded Compound(s) | Key Findings |

| Pseudomonas stutzeri KS25 | 2,5-dichlorobenzoic acid | Utilized as sole carbon and energy source; 100% chlorine release. microbe.com |

| Burkholderia cepacia 2a | 2,4-dichlorophenoxyacetate | Inducible degradation pathway involving dichlorophenol and dichlorocatechol. nih.gov |

| Burkholderia cepacia | 2-chlorobenzoate | Co-metabolic degradation under hypoxic conditions in a membrane bioreactor. nih.gov |

Environmental Persistence of Chlorinated Organic Compounds